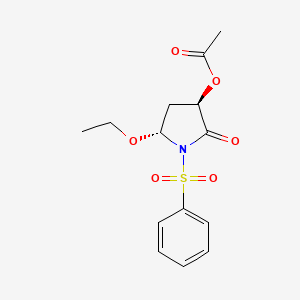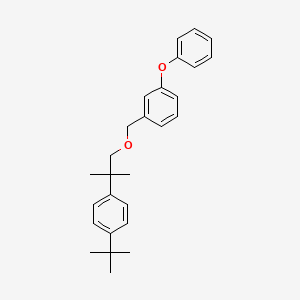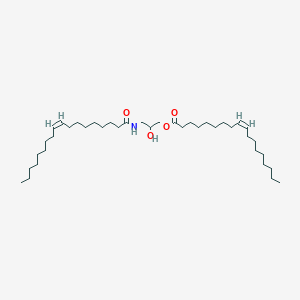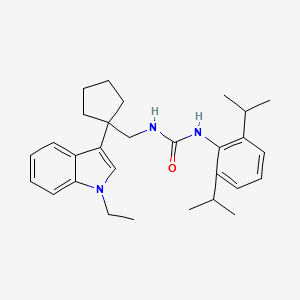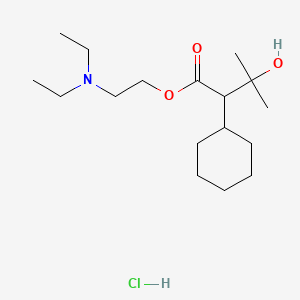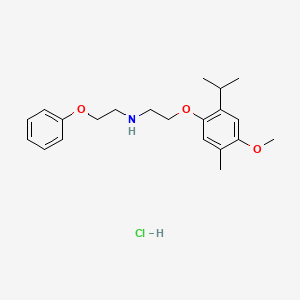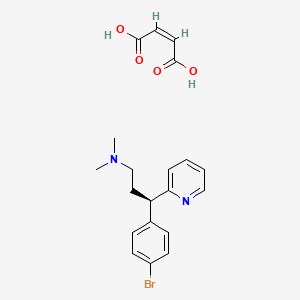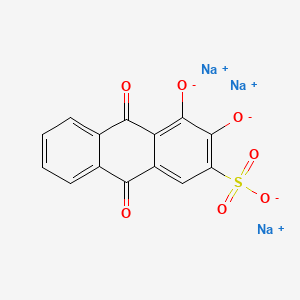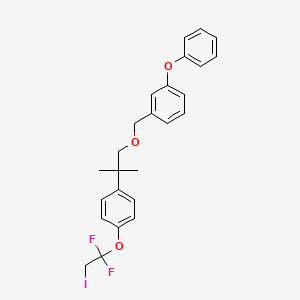
4-Methoxymethamphetamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxymethamphetamine, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the precursor anethole, which is the flavor compound found in anise and fennel.
Oxidation: Anethole is oxidized to form para-methoxyphenylacetone.
Reductive Amination: The para-methoxyphenylacetone undergoes reductive amination with methylamine to produce 4-Methoxymethamphetamine.
Industrial Production Methods
Industrial production methods for 4-Methoxymethamphetamine, (S)-, are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxymethamphetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-3-methoxymethamphetamine.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the methoxy group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: 4-Hydroxy-3-methoxymethamphetamine.
Reduction: Para-methoxyphenylacetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxymethamphetamine, (S)-, has several scientific research applications:
Neuropharmacology: It is studied for its effects on serotonin release and its potential use in treating psychiatric disorders.
Forensic Science: It is used as a reference standard in forensic toxicology for the detection of amphetamine derivatives.
Medicinal Chemistry: Research is conducted to explore its potential therapeutic uses and to develop analogs with improved efficacy and safety profiles.
Mechanism of Action
4-Methoxymethamphetamine, (S)-, acts as a potent and selective serotonin-releasing agent. It binds to serotonin transporters and induces the release of serotonin into the synaptic cleft. This leads to increased serotonin levels in the brain, which can affect mood, perception, and cognition . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Similar in structure but has different pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA):
4-Methylamphetamine (4-MA): Another amphetamine derivative with stimulant properties.
Uniqueness
4-Methoxymethamphetamine, (S)-, is unique due to its selective serotonin-releasing properties, which distinguish it from other amphetamine derivatives that primarily act as stimulants. Its ability to selectively release serotonin makes it a valuable compound for studying the serotonergic system and its role in various physiological and pathological processes .
Properties
CAS No. |
113429-54-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
UGFMBZYKVQSQFX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

